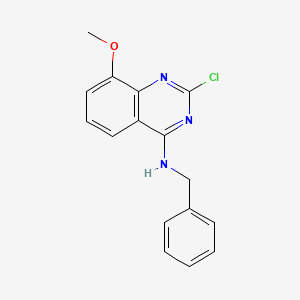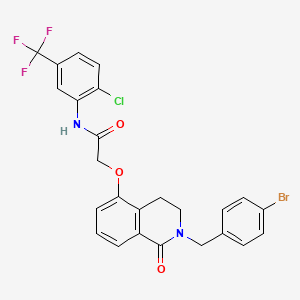![molecular formula C23H25FN2O2 B2608852 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one CAS No. 849922-68-5](/img/structure/B2608852.png)
4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one, also known as F15599, is a selective serotonin 1A (5-HT1A) receptor agonist. It has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders.
Scientific Research Applications
Equilibrative Nucleoside Transporters (ENTs) Inhibition
FPMINT is a novel inhibitor of ENTs, which play a crucial role in nucleotide synthesis, adenosine regulation, and chemotherapy. Unlike most current ENT inhibitors that are ENT1-selective, FPMINT exhibits greater selectivity for ENT2 over ENT1 . Its structure-activity relationship studies have revealed essential features for inhibitory effects:
- Halogen Substitutes : A halogen substitute in the fluorophenyl moiety next to the piperazine ring is essential for inhibitory effects on both ENT1 and ENT2. Among the analogues tested, compound 3c stands out as the most potent inhibitor, reducing the maximum velocity of uridine uptake without affecting the Michaelis constant (Km) .
Urease Inhibition for Bacterial Infections
Highly pathogenic bacteria rely on urease enzymes for colonization and survival. FPMINT analogues, especially those with structural modifications, could potentially inhibit urease enzymes, providing a promising avenue for preventing ureolytic bacterial infections .
CB1 Inverse Agonists Optimization
FPMINT derivatives offer opportunities for developing novel CB1 inverse agonists. By optimizing molecular properties (e.g., polar surface area and hydrophilicity), researchers aim to reduce central activity observed with existing CB1 inverse agonists .
Olaparib Synthesis and Improved Yields
FPMINT analogues have been explored in the synthesis of olaparib, a poly ADP ribose polymerase (PARP) inhibitor used in cancer treatment. The benefits include using less toxic compounds and achieving improved yields .
Novel Triazole-Thione Compound
A derivative of FPMINT, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, has been synthesized in good yield. Its structure was confirmed through HRMS, IR, and NMR experiments .
properties
IUPAC Name |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O2/c1-15-12-16(2)22-18(13-21(27)28-23(22)17(15)3)14-25-8-10-26(11-9-25)20-6-4-19(24)5-7-20/h4-7,12-13H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFIKTJWYNHVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1C)CN3CCN(CC3)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2608769.png)
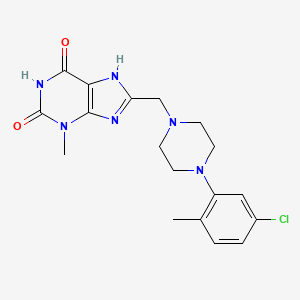
![4-[(diisobutylamino)sulfonyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2608774.png)
![3-{2-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2608775.png)
![4-isobutyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2608778.png)

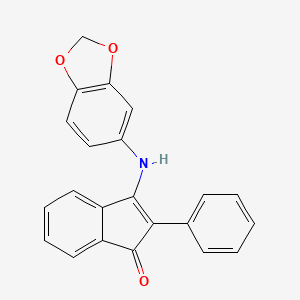
![N-(4-ethoxyphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2608781.png)
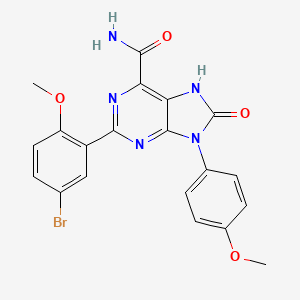
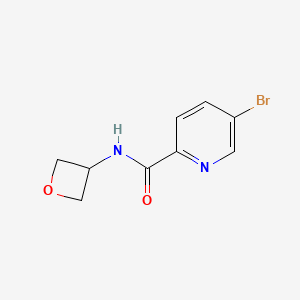
![6-((5-Chlorothiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2608784.png)

